molecular formula C16H17NO4 B1305134 3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 61894-11-9

3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B1305134
CAS RN: 61894-11-9
M. Wt: 287.31 g/mol
InChI Key: ZOXKNVCXIKCYPF-UHFFFAOYSA-N
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Description

The compound 3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a structurally complex molecule that features a bicyclic heptene core with a carboxylic acid functionality and a carbamoyl group with a methoxyphenyl substituent. This compound is related to various bicyclic compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related bicyclic compounds has been explored in several studies. For instance, the preparation of bicyclo[3.1.0]hex-2-ene-4-one-1-carboxylic acid derivatives was achieved through dehydrohalogenation reactions, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives and their rearrangement under acidic conditions to yield different bicyclic structures indicates the possibility of skeletal rearrangements that might be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of bicyclic compounds similar to the target molecule has been determined using techniques such as single-crystal X-ray diffraction. For example, the structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid was elucidated, providing insights into bond distances, angles, and hydrogen bonding patterns that could be expected in the target compound .

Chemical Reactions Analysis

Bicyclic compounds with carboxylic acid functionalities are known to participate in various chemical reactions. Transition metal complexes have been prepared using bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, demonstrating the compound's ability to act as a ligand and form coordination complexes . This suggests that the target compound may also form complexes with metals, which could be of interest in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related studies. Organotin(IV) derivatives based on a similar structure, 2-((2-methoxyphenyl)carbamoyl)benzoic acid, have been synthesized and characterized, revealing information about their coordination geometry and potential for forming polymeric structures . These properties, including the compound's interactions with DNA and biological activity, provide a basis for understanding the behavior of the target compound in various environments.

Scientific Research Applications

Alicyclic Polymers for Resist Applications

A series of new alicyclic polymers, designed for 193 nm photoresist materials, has been synthesized. These polymers are based on co- and terpolymers of various compounds, including derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. These polymers, due to their specific structures, are soluble in common organic solvents and have diverse glass transition temperatures. They show potential for advanced applications in lithography due to their solubility and thermal properties (Okoroanyanwu et al., 1998).

High-Pressure-Assisted Addition to Dienes

The reactions of (methoxyphenyl)maleic anhydrides with cyclopentadiene and 3-sulfolene have been explored, resulting in the synthesis of [4+2]-cycloadducts. These cycloadducts are converted into imides of various bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acids, demonstrating the compound's versatility in organic synthesis (Roshchin et al., 2007).

Catalysts for Addition Polymerization

The compound has been used in the preparation of homo- and copolymers containing repeating units based on bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. These polymers were prepared using palladium catalysts, showcasing the application of the compound in catalyst-mediated polymerization processes (Reinmuth et al., 1996).

Transition Metal Complexes

The compound has been used to prepare a range of transition metal complexes. For example, dicopper(II), monocopper(I), diruthenium(II, III), dimolybdenum(II,II), and dirhodium(II,II) complexes of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been synthesized, expanding the scope of its application in coordination chemistry and potentially catalysis (McCann et al., 1997).

Graft Copolymer Synthesis

The compound has been utilized in the synthesis of graft copolymers with poly(phenylene oxide) side chains. This application in polymer chemistry highlights its utility in creating advanced materials with specific properties (Grutke et al., 1994).

Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

3-[(2-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-7,9-10,13-14H,8H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXKNVCXIKCYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384402
Record name 3-[(2-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

61894-11-9
Record name 3-[(2-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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